Preserved Neurotoxic Potency Despite Drastic Reduction in Amyloidogenic (Fibril-Forming) Capacity
In a direct head-to-head comparison using primary cultures of fetal rat hippocampal neurons, Aβ25-35-NH₂ (amidated) and Aβ25-35-COOH (non-amidated free acid) reduced neuronal viability in a dose-related manner from 10 to 100 µM with no statistically significant difference in potency between the two forms. In stark contrast, electron microscopy of culture media after 7 days of incubation with neuronal cells revealed a high level of fibrillogenic activity for Aβ25-35-COOH, whereas Aβ25-35-NH₂ exhibited an almost total absence of fibrils. Thioflavin S staining further confirmed this dichotomy: only cultures exposed to the non-amidated peptide exhibited intense staining associated with neuronal membranes [1].
| Evidence Dimension | Neurotoxicity vs. Amyloidogenic (Fibril) Formation |
|---|---|
| Target Compound Data | Dose-dependent neurotoxicity over 10–100 µM; almost total absence of fibrils by EM; no Thioflavin S staining |
| Comparator Or Baseline | Aβ25-35-COOH (non-amidated free acid): Dose-dependent neurotoxicity over 10–100 µM; high level of fibrils by EM; intense Thioflavin S staining |
| Quantified Difference | Neurotoxicity: No significant difference (p > 0.05). Fibril formation: Qualitatively drastically reduced (from high to almost total absence) for the amidated form. |
| Conditions | Primary fetal rat hippocampal neurons; viability assessed at 10–100 µM; fibril formation assessed after 7-day incubation with neurons by electron microscopy and Thioflavin S histochemistry. |
Why This Matters
This decoupling of neurotoxicity from large-scale fibril aggregation makes Aβ25-35 amide the preferred reagent for isolating and studying oligomer-mediated or non-fibrillar neurotoxic mechanisms without the confounding variable of extensive amyloid plaque formation.
- [1] Forloni G, Lucca E, Angeretti N, Della Torre P, Salmona M. Amidation of beta-amyloid peptide strongly reduced the amyloidogenic activity without alteration of the neurotoxicity. J Neurochem. 1997;69(5):2048-2054. doi:10.1046/j.1471-4159.1997.69052048.x View Source
